((Benzylsulfonyl)methyl)diphenylphosphine oxide
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Overview
Description
((Benzylsulfonyl)methyl)diphenylphosphine oxide: is a chemical compound with the molecular formula C20H19O3PS and a molecular weight of 370.4 g/mol It is known for its unique structure, which includes a phosphine oxide group attached to a benzylsulfonylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Benzylsulfonyl)methyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with benzylsulfonylmethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: ((Benzylsulfonyl)methyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: The compound can be reduced to form phosphines or other reduced phosphorus-containing compounds.
Substitution: The benzylsulfonylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides, aryl halides, and organometallic reagents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state phosphine oxides, while substitution reactions can produce a variety of substituted phosphine oxides .
Scientific Research Applications
Chemistry: ((Benzylsulfonyl)methyl)diphenylphosphine oxide is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of various organophosphorus compounds .
Biology and Medicine: In biological research, this compound is investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules. Its unique structure allows it to form complexes with metal ions, which can be studied for potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of complex molecules .
Mechanism of Action
The mechanism by which ((Benzylsulfonyl)methyl)diphenylphosphine oxide exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. The phosphine oxide group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. This coordination can affect various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context .
Comparison with Similar Compounds
Methyldiphenylphosphine: This compound has a similar structure but lacks the benzylsulfonylmethyl group.
Phenyldimethylphosphine: Another related compound, differing in the substitution pattern on the phosphorus atom.
Uniqueness: ((Benzylsulfonyl)methyl)diphenylphosphine oxide is unique due to the presence of both the benzylsulfonylmethyl and diphenylphosphine oxide groups. This combination imparts distinct reactivity and coordination properties, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C20H19O3PS |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
diphenylphosphorylmethylsulfonylmethylbenzene |
InChI |
InChI=1S/C20H19O3PS/c21-24(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-25(22,23)16-18-10-4-1-5-11-18/h1-15H,16-17H2 |
InChI Key |
LUZNHPITVRNYAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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